molecular formula C18H18ClFN4OS B10921229 (2Z)-2-{[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]imino}-3-cyclopropyl-1,3-thiazolidin-4-one

(2Z)-2-{[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]imino}-3-cyclopropyl-1,3-thiazolidin-4-one

Cat. No.: B10921229
M. Wt: 392.9 g/mol
InChI Key: FROVEACZYHPYCZ-UHFFFAOYSA-N
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Description

2-{[1-(2-CHLORO-4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]IMINO}-3-CYCLOPROPYL-1,3-THIAZOLAN-4-ONE is a complex organic compound with potential applications in various fields such as medicinal chemistry and industrial chemistry. This compound is characterized by its unique structure, which includes a thiazole ring, a pyrazole ring, and a benzyl group substituted with chlorine and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-CHLORO-4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]IMINO}-3-CYCLOPROPYL-1,3-THIAZOLAN-4-ONE involves multiple steps:

    Formation of the pyrazole ring: This can be achieved by reacting 2-chloro-4-fluorobenzyl bromide with 3,5-dimethyl-1H-pyrazole under basic conditions.

    Formation of the thiazole ring: The cyclopropyl thiazole can be synthesized by reacting cyclopropylamine with a suitable thioamide.

    Coupling reaction: The final step involves coupling the pyrazole and thiazole intermediates under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions can occur at the imine group, converting it to an amine.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions due to the presence of chlorine and fluorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Amino derivatives of the imine group.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and possible biological activities.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic compounds.

    Biological Research: Its interactions with various biological targets can be studied to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may involve binding to enzymes or receptors, thereby modulating their activity. The presence of the thiazole and pyrazole rings suggests potential interactions with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(4-fluorobenzyl)benzimidazole
  • 2-Chloro-4-fluorobenzyl bromide
  • 1-Chloro-2,4-difluorobenzene

Uniqueness

2-{[1-(2-CHLORO-4-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]IMINO}-3-CYCLOPROPYL-1,3-THIAZOLAN-4-ONE is unique due to its combination of a thiazole ring, a pyrazole ring, and a benzyl group with specific substitutions. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C18H18ClFN4OS

Molecular Weight

392.9 g/mol

IUPAC Name

2-[1-[(2-chloro-4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]imino-3-cyclopropyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H18ClFN4OS/c1-10-17(21-18-24(14-5-6-14)16(25)9-26-18)11(2)23(22-10)8-12-3-4-13(20)7-15(12)19/h3-4,7,14H,5-6,8-9H2,1-2H3

InChI Key

FROVEACZYHPYCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=C(C=C(C=C2)F)Cl)C)N=C3N(C(=O)CS3)C4CC4

Origin of Product

United States

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